3-Chloro-5-phenylpyridine
Overview
Description
3-Chloro-5-phenylpyridine is an organic compound with the molecular formula C11H8ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by a chlorine atom and a phenyl group, respectively.
Mechanism of Action
Target of Action
It’s structurally similar compound, 3- [3-chloro-5- (5- { [ (1s)-1-phenylethyl]amino}isoxazolo [5,4-c]pyridin-3-yl)phenyl]propan-1-ol, is known to target theSerine/threonine-protein kinase PLK1 in humans .
Result of Action
The molecular and cellular effects of 3-Chloro-5-phenylpyridine’s action are not well-documented. Given its potential target, it may have effects on cellular processes regulated by the Serine/threonine-protein kinase PLK1. More research is needed to confirm this .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with phenylboronic acid in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The overall reaction can be represented as follows:
3-Chloropyridine+Phenylboronic AcidPd catalyst, K2CO3this compound
Another method involves the direct chlorination of 5-phenylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenylpyridine oxides.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-alkoxy-5-phenylpyridine or 3-thio-5-phenylpyridine.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 3-chloro-5-phenyl-1,2-dihydropyridine.
Scientific Research Applications
3-Chloro-5-phenylpyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-phenylpyridine-3-carboxaldehyde: This compound has a similar structure but includes an aldehyde group at position 3, which significantly alters its reactivity and applications.
3-Chloro-4-phenylpyridine: This isomer has the phenyl group at position 4 instead of 5, leading to different chemical properties and reactivity.
Uniqueness
3-Chloro-5-phenylpyridine is unique due to the specific positioning of the chlorine and phenyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
3-chloro-5-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRGAUVWHBXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376562 | |
Record name | 3-chloro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292068-12-3 | |
Record name | 3-chloro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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